molecular formula C5H5Cl3N2O2 B2479607 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one CAS No. 303994-71-0

1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one

Cat. No.: B2479607
CAS No.: 303994-71-0
M. Wt: 231.46
InChI Key: BFQKFJRAGCHRJU-UHFFFAOYSA-N
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Description

1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one is a chemical compound with the molecular formula C5H5Cl3N2O2. It is characterized by the presence of a trichloroacetyl group attached to a pyrazolidinone ring.

Properties

IUPAC Name

1-(2,2,2-trichloroacetyl)pyrazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-2-1-3(11)9-10/h1-2H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQKFJRAGCHRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one can be synthesized through the reaction of pyrazolidin-3-one with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The trichloroacetyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study .

Comparison with Similar Compounds

  • 1-(2,2,2-Trichloroacetyl)tetrahydro-3H-pyrazol-3-one
  • 1-(2,2,2-Trichloroacetyl)imidazolidin-2-one
  • 1-(2,2,2-Trichloroacetyl)pyrrolidin-2-one

Comparison: 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one is unique due to its specific pyrazolidinone ring structure, which imparts distinct chemical properties compared to similar compounds.

Biological Activity

1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolidinone structure, which contributes to its biological activity. The compound's molecular formula is C5H4Cl3N2O, and its molecular weight is approximately 210.45 g/mol. The presence of the trichloroacetyl group enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazolidin-3-one derivatives with trichloroacetyl chloride under controlled conditions. This reaction can be optimized for yield and purity by adjusting solvent types and reaction temperatures.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various pathogens. In vitro studies demonstrated that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that the compound effectively scavenges free radicals, contributing to its overall therapeutic potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Cellular Signaling : It can affect signaling pathways related to inflammation and oxidative stress.

Case Studies

A notable case study involved the use of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups. Histopathological analysis revealed decreased inflammation and tissue damage in treated animals.

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